Cas no 106635-86-3 (8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-)
![8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- structure](https://nl.kuujia.com/scimg/cas/106635-86-3x500.png)
106635-86-3 structure
Productnaam:8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-
- 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)-phenoxy]-8-quinolinamine
- 2,6-DIMETHOXY-4-METHYL-5-[3-(TRIFLUOROMETHYL)PHENOXY]QUINOLIN-8-AMINE
- 8-amino-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline
- 8-amino-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline
- 8-amino-2,6-dimethoxy-4-methyl-5-< 3-(trifluoromethyl)phenoxy> quinoline
- 8-amino-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline
- ACMC-1C38P
- AG-D-21190
- CTK4A4683
- SureCN5312176
- WR 249327
- 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine
- DTXSID10431341
- EN300-6743048
- FT-0766706
- 106635-86-3
- 2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine
- Z3247543919
- SCHEMBL5312176
-
- Inchi: InChI=1S/C19H17F3N2O3/c1-10-7-15(26-3)24-17-13(23)9-14(25-2)18(16(10)17)27-12-6-4-5-11(8-12)19(20,21)22/h4-9H,23H2,1-3H3
- InChI-sleutel: USGZHEQRIPMHCK-UHFFFAOYSA-N
- LACHT: COC1C=C(C)C2C(=C(N)C=C(OC)C=2OC2C=CC=C(C(F)(F)F)C=2)N=1
Berekende eigenschappen
- Exacte massa: 378.11921
- Monoisotopische massa: 378.11912689g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 4
- Complexiteit: 493
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 66.6Ų
- Oppervlakte lading: 0
- Aantal tautomers: nothing
Experimentele eigenschappen
- PSA: 66.6
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC21610-250 mg |
Tafenoquine succinate |
106635-86-3 | >98% | 250mg |
$1100.0 | 2022-02-28 | |
DC Chemicals | DC21610-100 mg |
Tafenoquine succinate |
106635-86-3 | >98% | 100mg |
$650.0 | 2022-02-28 | |
DC Chemicals | DC21610-100mg |
Tafenoquine succinate |
106635-86-3 | >98% | 100mg |
$650.0 | 2023-09-15 | |
DC Chemicals | DC21610-1g |
Tafenoquine succinate |
106635-86-3 | >98% | 1g |
$2200.0 | 2023-09-15 | |
Aaron | AR00845V-500mg |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 500mg |
$2081.00 | 2023-12-16 | |
Aaron | AR00845V-5g |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 5g |
$7665.00 | 2023-12-16 | |
1PlusChem | 1P0083XJ-100mg |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 100mg |
$884.00 | 2023-12-26 | |
1PlusChem | 1P0083XJ-2.5g |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 2.5g |
$4703.00 | 2023-12-26 | |
1PlusChem | 1P0083XJ-5g |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 5g |
$6930.00 | 2023-12-26 | |
1PlusChem | 1P0083XJ-10g |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- |
106635-86-3 | 95% | 10g |
$10244.00 | 2023-12-26 |
8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- Gerelateerde literatuur
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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